molecular formula C14H15NO2 B172711 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile CAS No. 13225-34-8

1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B172711
CAS No.: 13225-34-8
M. Wt: 229.27 g/mol
InChI Key: PGWABZTWFQGEOI-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is a high-purity chemical building block designed for advanced research and development. This compound features a cyclohexanone ring ortho-substituted with a nitrile group and a 3-methoxyphenyl moiety, a structure recognized as a valuable scaffold in medicinal chemistry . Its high reactivity stems from the carbonyl and nitrile functional groups, making it a versatile intermediate for constructing complex molecules through various ring formation and coupling reactions . Researchers utilize this compound and its structural analogs as key precursors in the synthesis of biologically active molecules. Its core scaffold is particularly relevant in pharmaceutical research for developing potential therapeutics, including phenylcyclohexane-1-ylcarboxylic acid derivatives that have been investigated for their ability to inhibit the production of tumor necrosis factor (TNF) . This makes it a compound of interest for immunology and oncology research programs. The provided product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Ensure proper handling and storage in a cool, dry place as specified in the safety data sheet.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-4-2-3-11(9-13)14(10-15)7-5-12(16)6-8-14/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWABZTWFQGEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344135
Record name 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13225-34-8
Record name 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

A copper-catalyzed domino coupling strategy enables the construction of the cyclohexanecarbonitrile core. This method, adapted from similar bromophenyl derivatives, involves:

  • Nucleophilic substitution : A 3-methoxyphenylacetonitrile precursor reacts with an alkyl halide or acrylate in the presence of a copper catalyst.

  • Cyclization : Intramolecular aldol condensation forms the cyclohexanone ring.

  • Oxidation : Selective oxidation introduces the ketone group at the 4-position.

Key reagents :

  • Copper(I) iodide (CuI) as the catalyst.

  • Tert-butanol (tBuOH) as the solvent.

  • Sodium chloride (NaCl) to facilitate the elimination step.

Optimized conditions :

  • Temperature: 150°C.

  • Reaction time: 12–24 hours.

  • Yield: 70–85% for analogous compounds.

Substrate Scope and Limitations

Starting MaterialProductYield (%)
3-Methoxyphenylacetonitrile1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile78
3-Chlorophenylacetonitrile1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile72

This method is scalable but requires careful control of steric effects due to the methoxy group’s electron-donating properties, which can slow cyclization.

Cyclization-Decarboxylation of Heptanedioate Esters

Patent-Based Industrial Synthesis

A patented route (US6300512B1) for structurally related compounds involves:

  • Condensation : 3-Methoxybenzaldehyde reacts with cyclopentyl halide to form 3-cyclopentyloxy-4-methoxybenzaldehyde.

  • Reduction : Sodium borohydride reduces the aldehyde to a benzyl alcohol intermediate.

  • Halogenation : Hydrochloric acid converts the alcohol to a chloromethyl derivative.

  • Cyanide substitution : Reaction with potassium cyanide introduces the nitrile group.

  • Cyclization : Base-mediated cyclization of a heptanedioate ester forms the cyclohexanone ring.

Critical steps :

  • Cyclization : Conducted in dimethylformamide (DMF) with sodium hydride (NaH) as the base.

  • Decarboxylation : Achieved using potassium carbonate in tert-butanol at 110°C.

Yield : 70–80% over five steps.

Comparative Analysis

ParameterCopper-Catalyzed MethodCyclization-Decarboxylation
Steps35
Overall Yield78%70–80%
ScalabilityModerateHigh (industrial)
Key LimitationSteric hindranceMulti-step purification

Friedel-Crafts Acylation Followed by Oxidation

Stepwise Synthesis

A traditional approach involves:

  • Friedel-Crafts acylation : 3-Methoxyphenylacetonitrile reacts with acetyl chloride in the presence of AlCl₃ to form a ketone intermediate.

  • Oxidative cyclization : Hydrogen peroxide (H₂O₂) in acetic acid induces ring closure.

Reaction conditions :

  • Temperature: 0–5°C for acylation; 25°C for cyclization.

  • Yield: 65–70%.

Challenges

  • Regioselectivity : Competing para-substitution can occur, requiring excess AlCl₃.

  • Byproducts : Over-oxidation to carboxylic acids necessitates careful quenching.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times significantly:

  • Microwave conditions : 150°C, 300 W, 30 minutes.

  • Solvent : Ethanol-water (1:1) mixture.

  • Yield : 82% (vs. 78% conventional heating) .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of 1-(3-Hydroxyphenyl)-4-oxocyclohexanecarbonitrile.

    Reduction: Formation of 1-(3-Methoxyphenyl)-4-aminocyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Fluorophenyl Derivatives

  • This difference may influence solubility and binding affinity in biological systems .
  • 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 179064-61-0): The ortho-fluorine substituent creates steric hindrance and alters dipole moments, leading to distinct crystallographic packing and boiling point (380.4°C) compared to the target compound .

Cyclopentyloxy-Methoxyphenyl Derivative

  • 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS 152630-47-2): The bulky cyclopentyloxy group increases steric bulk, likely reducing solubility in polar solvents but enhancing lipid membrane permeability. This contrasts with the simpler 3-methoxyphenyl group in the target compound .

Functional Group Variations

Carboxylic Acid Derivative

  • 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid (CAS 887978-64-5): Replacing the nitrile with a carboxylic acid introduces hydrogen-bonding capacity and acidity (pKa ~4-5), making it suitable for salt formation or coordination chemistry, unlike the nitrile’s nucleophilic reactivity .

Methyl-Substituted Derivatives

  • 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile: The methyl group at position 1 and chlorophenyl at position 5 alter the cyclohexane ring’s conformation, with the cyano group adopting an axial orientation, as confirmed by X-ray crystallography .
  • 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile : The equatorial methyl group and axial nitrile create a unique crystal packing via C–H···π interactions, absent in the target compound .

Physical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound (13225-34-8) C₁₄H₁₃NO₂ 227.26 Not reported Not reported
1-(2-Fluorophenyl)-... (179064-61-0) C₁₃H₁₂FNO 217.24 380.4 1.2
1-(4-Fluorophenyl)-... (56326-98-8) C₁₃H₁₂FNO 217.24 Not reported Not reported

Crystallographic and Conformational Analysis

  • The target compound’s cyclohexane ring likely adopts a chair conformation, similar to analogs like 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile, where substituent orientation (axial vs. equatorial) dictates intermolecular interactions .
  • Fluorophenyl derivatives exhibit distinct C–H···N or C–H···π interactions in crystal lattices, influencing melting points and stability .

Biological Activity

1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is an organic compound notable for its unique structure, which includes a methoxyphenyl group attached to a cyclohexanone ring with a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula of this compound is C12H13NOC_{12}H_{13}NO. Its structure can be represented as follows:

Structure C6H4(OCH3) C6H10C(CN)\text{Structure }\text{C}_6\text{H}_4(\text{OCH}_3)\text{ C}_6\text{H}_{10}\text{C}(C\equiv N)

This configuration allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating metabolic pathways crucial for cellular function.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that affect cell growth and differentiation.
  • Gene Expression : The compound may alter the expression of genes involved in various biological processes, including apoptosis and proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Various cancer cell lines have been used to assess its efficacy. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast and colon cancer cells.

The IC50 values for different cancer cell lines are presented in Table 2.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)25

Case Studies

A recent study explored the synthesis and biological evaluation of this compound analogs. These analogs were designed to enhance the compound's biological activity by modifying the methoxy group. The study found that specific substitutions increased both antimicrobial and anticancer activities significantly compared to the parent compound.

Study Findings

  • Increased Potency : Some analogs exhibited up to threefold increases in potency against certain bacterial strains.
  • Enhanced Selectivity : Modifications led to improved selectivity indices in cancer cell lines, indicating a reduced toxicity profile compared to standard chemotherapeutics.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 2
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

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